Hexamethyltrisilan-2-one

Description

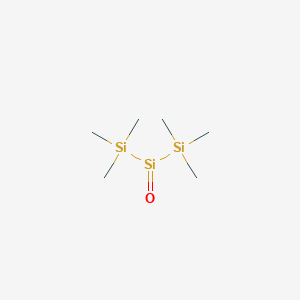

Hexamethyltrisilan-2-one is an organosilicon compound characterized by a trisilane backbone with a ketone-like oxygen atom at the second silicon position. Its hypothetical structure consists of three silicon atoms connected by Si–O–Si bonds, with each silicon bonded to two methyl groups.

Properties

CAS No. |

86786-37-0 |

|---|---|

Molecular Formula |

C6H18OSi3 |

Molecular Weight |

190.46 g/mol |

IUPAC Name |

trimethyl-[oxo(trimethylsilyl)silyl]silane |

InChI |

InChI=1S/C6H18OSi3/c1-9(2,3)8(7)10(4,5)6/h1-6H3 |

InChI Key |

LVFYOTLYQREXBG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethyltrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with an alkali metal in an organic solvent. This method is efficient and cost-effective, producing high yields of the desired compound . Another method involves the reaction of trimethylchlorosilane with potassium in the absence of oxygen, followed by heating the solution to 60-85°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the use of dimethylbenzene or trimethylbenzene as solvents, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Hexamethyltrisilan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.

Reduction: It can be reduced to form simpler silane compounds.

Substitution: this compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions include various silanol and silane derivatives, which have applications in different chemical processes .

Scientific Research Applications

Hexamethyltrisilan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of silicone-based materials, which are essential in various industrial applications, including electronics and coatings .

Mechanism of Action

The mechanism by which hexamethyltrisilan-2-one exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the strong silicon-oxygen and silicon-carbon bonds, which make the compound resistant to degradation under various conditions. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be modified to enhance the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hexamethyltrisilan-2-one with analogous organosilicon compounds, focusing on structural features, physical properties, and applications:

Notes:

- This compound: Estimated properties are based on siloxane analogs. Reactivity may involve hydrolysis or condensation reactions.

- Hexamethyldisiloxane : A benchmark siloxane with low viscosity and thermal stability. Widely used as a solvent or lubricant.

- Hexamethylcyclotrisiloxane : Cyclic structure confers higher thermal stability, making it a key monomer in polydimethylsiloxane (PDMS) production.

- Hexamethyldisilane : High reactivity with moisture limits applications but is valuable in controlled environments (e.g., semiconductor doping).

- Hexamethyldisilazane : Nitrogen bridge enhances nucleophilicity, useful for silylation reactions in organic synthesis.

Key Research Findings and Differentiators

Reactivity: this compound’s oxygenated structure likely increases susceptibility to hydrolysis compared to silanes like Hexamethyldisilane , which reacts explosively with water. However, it may exhibit slower hydrolysis than silazanes (e.g., Hexamethyldisilazane ) due to weaker Si–O bond polarity.

Thermal Stability :

- Siloxanes generally outperform silanes in thermal stability. Hexamethyldisiloxane is stable up to 300°C, whereas this compound’s stability is hypothesized to be intermediate between siloxanes and silazanes.

Applications :

- While Hexamethyldisiloxane and Hexamethylcyclotrisiloxane dominate industrial silicone production, this compound could fill niche roles in synthesizing hybrid silicones with tailored oxygen content.

- The trisilane derivative in demonstrates that branching or functional group substitution (e.g., trimethylsilyl groups) can drastically alter reactivity, suggesting similar tunability for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.